molecular formula C22H23ClN4O B2954631 1-(4-chlorophenyl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide CAS No. 1448036-96-1

1-(4-chlorophenyl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide

Cat. No.: B2954631
CAS No.: 1448036-96-1
M. Wt: 394.9
InChI Key: HRALMYYIGIWROX-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C22H23ClN4O and its molecular weight is 394.9. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Three 3-aryl-5-cyanopyrazolo[3,4-b]pyridines : Studies have shown the preparation of various pyrazolo[3,4-b]pyridine derivatives, revealing insights into their chemical structures and tautomeric preferences. These compounds exhibit diverse hydrogen bonding patterns and crystalline structures, indicating their potential for further chemical modifications and applications in material science (Quiroga et al., 1999).

Pyrazoles as Building Blocks in Heterocyclic Synthesis : This research underscores the versatility of pyrazoles in creating a variety of heterocyclic compounds. Through condensation reactions, new substituted 1-triazinylpyrazolo[3,4-d]pyrimidine and 1-triazinylpyrazolo[3,4-b]pyridine derivatives were synthesized, highlighting their potential for generating novel compounds with varied biological activities (Harb et al., 2005).

Biological Applications

Antimicrobial and Anticancer Agents : A study synthesized novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives. These compounds were evaluated for their in vitro antimicrobial and anticancer activity, with some showing higher activity than the reference drug doxorubicin, indicating their potential as potent therapeutic agents (Hafez et al., 2016).

Anticancer and Anti-5-lipoxygenase Agents : Another research effort led to the synthesis of pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents. The compounds were screened for their cytotoxicity against various cancer cell lines and for 5-lipoxygenase inhibition activities, offering insights into the structure-activity relationships and potential therapeutic uses (Rahmouni et al., 2016).

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O/c23-18-8-6-17(7-9-18)22(11-2-3-12-22)21(28)25-14-16-27-15-10-20(26-27)19-5-1-4-13-24-19/h1,4-10,13,15H,2-3,11-12,14,16H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRALMYYIGIWROX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCCN3C=CC(=N3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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